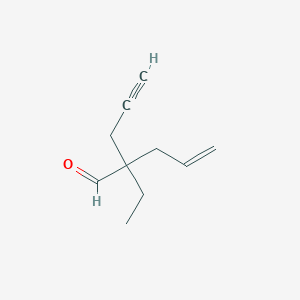

2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal

Description

2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal is an α,β-unsaturated aldehyde characterized by a branched carbon skeleton featuring an ethyl group, a propargyl (prop-2-yn-1-yl) substituent, and a pent-4-enal backbone. This compound’s structure combines aldehyde reactivity with the conjugated diene system and propargyl functionality, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and radical-mediated transformations . Its synthesis often involves enamine formation or transition-metal catalysis, as seen in the preparation of structurally related aldehydes .

Key structural attributes:

- Molecular formula: C₁₀H₁₄O

- Functional groups: Aldehyde (-CHO), propargyl (C≡CH), and α,β-unsaturated system.

- Reactivity: Susceptible to nucleophilic attack at the aldehyde, [4+2] cycloadditions (Diels-Alder), and radical-induced polymerization.

Properties

CAS No. |

62242-18-6 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-ethyl-2-prop-2-ynylpent-4-enal |

InChI |

InChI=1S/C10H14O/c1-4-7-10(6-3,9-11)8-5-2/h1,5,9H,2,6-8H2,3H3 |

InChI Key |

YJUKMYZXJSSPPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C)(CC#C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor with propargyl bromide, followed by a series of reactions to introduce the ethyl and pent-4-enal groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.

Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Nucleophiles like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄)

Major Products

Oxidation: 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enoic acid

Reduction: 2-Ethyl-2-(prop-2-yn-1-yl)pentane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethyl-2-(prop-2-yn-1-yl)pent-4-enal exerts its effects depends on its interaction with molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. These interactions can modulate pathways involved in cell signaling, enzyme inhibition, and other biochemical processes.

Comparison with Similar Compounds

Table 1: Functional Group and Reactivity Comparison

Key Observations :

- Aldehyde vs. Ester : The aldehyde group in 2-ethyl-2-(prop-2-yn-1-yl)pent-4-enal enhances electrophilicity compared to the ester in Ethyl 2-acetyl-2-allylpent-4-ene-1-oate, favoring nucleophilic additions over transesterifications .

- Propargyl vs. Allyl: The propargyl group enables radical-mediated cyclizations (e.g., in leucophyllidine synthesis) that allyl-containing analogs cannot replicate without additional functionalization .

- Conjugation Effects: The α,β-unsaturated system in the target compound stabilizes transition states in cycloadditions, unlike the non-conjugated systems in cyclopentenol derivatives .

Key Findings :

- The target compound’s synthesis via enamine formation (65–75% yield) is less efficient than the nickel-catalyzed route for cyclopentenol derivatives (70% yield) but avoids transition-metal contamination .

- Copper-mediated Grignard additions (as in ) are critical for propargyl-allyl coupling but require stringent anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.